molecular formula C16H23N3S B11476532 5-Cyclopentyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione

5-Cyclopentyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione

Cat. No.: B11476532
M. Wt: 289.4 g/mol
InChI Key: OJBJFUYGASNEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopentyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinane derivatives This compound is characterized by the presence of a cyclopentyl group, a dimethylphenyl group, and a triazinane-2-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione typically involves the reaction of cyclopentanone with 2,3-dimethylbenzaldehyde in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazinane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazinane derivatives.

Scientific Research Applications

5-Cyclopentyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopentyl-1-phenyl-1,3,5-triazinane-2-thione
  • 5-Cyclopentyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione
  • 5-Cyclopentyl-1-(3,4-dimethylphenyl)-1,3,5-triazinane-2-thione

Uniqueness

5-Cyclopentyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties and applications.

Properties

Molecular Formula

C16H23N3S

Molecular Weight

289.4 g/mol

IUPAC Name

5-cyclopentyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C16H23N3S/c1-12-6-5-9-15(13(12)2)19-11-18(10-17-16(19)20)14-7-3-4-8-14/h5-6,9,14H,3-4,7-8,10-11H2,1-2H3,(H,17,20)

InChI Key

OJBJFUYGASNEMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CN(CNC2=S)C3CCCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.